TCS PIM-1 1 -

TCS PIM-1 1

Catalog Number: EVT-1558772
CAS Number:
Molecular Formula: C18H11BrN2O2
Molecular Weight: 367.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-cyano-4-phenyl-6-(3-bromo-6-hydroxyphenyl)-2-pyridone is a member of the class of pyridones that is 2-pyridone carrying cyano, phenyl and 3-bromo-6-hydroxyphenyl substituents at positions 3, 4 and 6 respectively It is a pyridone, a bromophenol and a nitrile.

2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate

    Compound Description: This compound features a tetrahydropyridine ring with substitutions at the 2-, 4-, and 6-positions, similar to the target compound. It exists as a hemihydrate, indicating the presence of water molecules within its crystal structure. This compound forms dimers through N—H⋯N hydrogen bonds, creating a characteristic (12) ring pattern.

4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

    Compound Description: This compound, synthesized via a three-component one-pot reaction, contains a naphthyl group at the 4-position and a phenyl group at the 6-position of the dihydropyridine ring. Like many related compounds, it forms dimers through N—H⋯O hydrogen bonds and also exhibits π–π interactions.

3-carbonitrile-4-(4-fluorophenyl)-6-phenyl-1,2-dihydropyridine-2-oxo

    Compound Description: This compound exhibits a similar substitution pattern to the target compound, with a phenyl ring at the 6-position and a substituted phenyl ring (4-fluorophenyl) at the 4-position. This compound was synthesized under solvent-free conditions, showcasing a potentially environmentally friendly approach.

4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile)

    Compound Description: This compound is a symmetrical dimer connected by a benzene ring at the 4-position of two 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile units. Its synthetic potential was explored through reactions with active-hydrogen containing compounds, leading to various thieno[2,3-b]pyridine derivatives.

    Compound Description: This class of compounds exhibits tautomerism, existing in equilibrium between the 6-hydroxy-2-oxo and 2-hydroxy-6-oxo forms. They feature a methyl group at the 4-position and a substituted phenyl ring at the 1-position of the dihydropyridine core.

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

    Compound Description: This compound shares the 4-bromophenyl and phenyl substituents with the target compound, although it exists as an ethanol solvate. Notably, it features a pyrazolo[3,4-b]pyridine core, highlighting a different heterocyclic scaffold with potential bioactivity.

4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1)

    Compound Description: This compound serves as a building block for the synthesis of propylene-bridged dimers. It exhibits a simple structure with a methyl group at the 4-position and a phenyl group at the 6-position of the dihydropyridine ring.

Overview

TCS PIM-1 1 is a selective inhibitor of the Pim-1 kinase, classified as an ATP-competitive compound. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and fibrosis. The compound is known for its selectivity, exhibiting significantly lower inhibition against Pim-2 and MEK1/2, with IC50 values of 50 nM for Pim-1, and greater than 20,000 nM for both Pim-2 and MEK1/2 . The chemical formula of TCS PIM-1 1 is C18H11BrN2O2, with a molecular weight of approximately 367.2 g/mol. It is typically stored at +4°C and has a purity of ≥98% as determined by high-performance liquid chromatography .

Synthesis Analysis

The synthesis of TCS PIM-1 1 involves multi-step organic reactions that are designed to construct its complex molecular structure. While specific synthetic pathways may vary, the general approach includes:

  • Starting Materials: Utilization of substituted pyridones and other organic precursors.
  • Reagents: Common reagents include halogenating agents and coupling agents to facilitate the formation of the brominated aromatic system.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological assays.

A detailed study on the synthesis of related Pim kinase inhibitors provides insights into the methodologies employed, emphasizing the importance of structural modifications to enhance selectivity and potency .

Molecular Structure Analysis

The molecular structure of TCS PIM-1 1 can be represented using structural formulas that highlight its functional groups:

  • Core Structure: The compound features a brominated aromatic ring connected to a pyridone moiety.
  • Functional Groups: Key functional groups include a carbonyl group and a cyano group, which are critical for its inhibitory activity.

The InChI key for TCS PIM-1 1 is SVSYJTYGPLVUOZ-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications . The structural representation can be visualized using cheminformatics software to better understand its interaction with biological targets.

Chemical Reactions Analysis

TCS PIM-1 1 primarily functions through its interaction with the Pim-1 kinase. The compound inhibits the kinase's activity by competing with ATP for binding at the active site. This competitive inhibition is crucial in modulating downstream signaling pathways associated with cell proliferation and survival.

Key Reactions:

  • Inhibition of Phosphorylation: By binding to the ATP site, TCS PIM-1 1 prevents the phosphorylation of target substrates, thereby disrupting signaling cascades involved in tumor growth and fibrosis .
  • Impact on Gene Expression: Inhibition of Pim-1 leads to altered expression levels of cytokines and chemokines in various cell types, including fibroblasts derived from patients with idiopathic pulmonary fibrosis .
Mechanism of Action

The mechanism by which TCS PIM-1 1 exerts its effects involves several steps:

  1. Binding: The compound binds competitively to the ATP-binding site of Pim-1 kinase.
  2. Inhibition of Kinase Activity: This binding prevents ATP from accessing the active site, inhibiting phosphorylation events critical for cellular signaling.
  3. Downstream Effects: The inhibition results in reduced activity of pathways such as NF-kB signaling, which is implicated in inflammation and cancer progression .

Data from studies indicate that this mechanism can lead to decreased viability in cancer cells and altered behavior in stem cells associated with glioblastoma .

Physical and Chemical Properties Analysis

TCS PIM-1 1 exhibits distinct physical and chemical properties that are relevant for its application in research:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), allowing for effective preparation of stock solutions.
  • Stability: The compound is stable under recommended storage conditions (+4°C) but should be protected from light to prevent degradation.

Relevant Data:

PropertyValue
Molecular Weight367.2 g/mol
SolubilityDMSO (36.72 mg/mL)
Purity≥98% (HPLC)

These properties facilitate its use in various biochemical assays and therapeutic research settings.

Applications

TCS PIM-1 1 has several notable applications in scientific research:

  • Cancer Research: It is utilized to study the role of Pim-1 kinase in tumor biology, particularly in glioblastoma, where it affects stem cell behavior and viability .
  • Fibrosis Studies: The compound aids in understanding the mechanisms underlying idiopathic pulmonary fibrosis by modulating fibroblast activity .
  • Drug Development: As a selective kinase inhibitor, it serves as a lead compound for developing new therapeutic agents targeting Pim kinases.
Introduction to Pim Kinases and TCS PIM-1 1

Pim Kinase Family: Structural and Functional Overview

The Pim kinase family comprises three highly conserved serine/threonine kinases (Pim-1, Pim-2, Pim-3) encoded by the PIM proto-oncogenes. These isoforms share 44–71% amino acid sequence homology but exhibit distinct tissue expression patterns: Pim-1 predominates in hematopoietic cells, Pim-2 in lymphocytes and the brain, and Pim-3 in kidneys, breast, and brain tissue [8] [10]. Structurally, Pim kinases feature a unique bilobed kinase domain with a hinge region (residues 123–125) containing a proline-rich tertiary amine motif. This architecture creates an ATP-binding pocket that is shallower and more open than those of other kinases, enabling selective targeting [8] [10]. Unlike most kinases, Pim isoforms lack regulatory domains, rendering them constitutively active and dependent on transcriptional/translational control. Their expression is rapidly induced by cytokines (e.g., IL-6), growth factors, and stress signals via JAK/STAT, NF-κB, and HOXA9 pathways [2] [8].

Table 1: Structural and Functional Characteristics of Pim Kinase Isoforms

IsoformChromosomal LocationMolecular Weight (kDa)Primary Tissues/CancersKey Functional Roles
Pim-16p21.234, 44 (isoforms)Hematopoietic, prostate, breastCell proliferation, survival, senescence
Pim-2Xp11.2334, 37, 40 (isoforms)Lymphocytes, myeloma, leukemiaApoptosis resistance, protein translation
Pim-322q13~35Brain, pancreas, colonMetastasis, chemoresistance

Functionally, Pim kinases phosphorylate substrates at consensus motifs (K/R–X–X–X–S/T–X) to regulate cell cycle progression (via CDC25A, p21), apoptosis (via BAD, ASK1), and protein synthesis (via 4E-BP1) [8] [10]. Their overexpression is oncogenic, yet paradoxically, they also drive cellular senescence—a tumor-suppressive mechanism involving irreversible growth arrest.

Pim-1 Kinase in Oncogenesis and Cellular Senescence

Pim-1 exerts dual, context-dependent roles in cancer:

  • Oncogenic Signaling: In >50% of solid and hematopoietic malignancies (e.g., prostate cancer, leukemia), Pim-1 overexpression promotes tumorigenesis by phosphorylating:
  • BAD at Ser112, inhibiting apoptosis [8]
  • c-Myc at Ser62, stabilizing this oncoprotein and enhancing its transcriptional activity [10]
  • p21 at Thr145, relocalizing it from the nucleus to the cytoplasm and disabling cell cycle arrest [5]This phosphorylation cascade drives unchecked proliferation, survival, and therapy resistance. For example, in triple-negative breast cancer (TNBC), Pim-1 upregulation by estrogen-bound ER-α suppresses CDKN1A/CDKN2B, accelerating tumor invasiveness [8].
  • Senescence Induction: Paradoxically, Pim-1 is transcriptionally upregulated in senescent cells via IL-6/STAT3 signaling. It reinforces senescence by:
  • Phosphorylating HP1γ at Ser93, enhancing its binding to H3K9me3 and facilitating senescence-associated heterochromatin foci (SAHF) formation [5]
  • Activating p53/p16INK4a pathways and inducing DNA damage responses (e.g., γH2AX foci) [5]
  • Forming a positive feedback loop with NF-κB to amplify SASP secretion (e.g., IL-6, IL-8) in idiopathic pulmonary fibrosis (IPF) fibroblasts [2]

Table 2: Dual Roles of Pim-1 Kinase in Cancer and Senescence

Biological ContextKey TargetsPhosphorylation SiteFunctional OutcomeEvidence
OncogenesisBADSer112Inhibits apoptosisSolid tumors, leukemia [8]
c-MycSer62Stabilizes oncoproteinProstate cancer [10]
p21Thr145Cytoplasmic relocalizationBreast cancer [5]
SenescenceHP1γSer93SAHF formationFibroblasts, OIS models [5]
RelA/p65 (NF-κB)Ser276SASP amplificationIPF fibroblasts [2]

Rationale for Targeting Pim-1 in Disease Pathogenesis

Targeting Pim-1 is therapeutically compelling for three reasons:1. Disease-Specific Overexpression: Pim-1 is overexpressed in:- 80% of untreated early rheumatoid arthritis (RA) patients’ CD4+ T cells, correlating with hyperproliferation (elevated Ki67) and activation (CD25) [6]- IPF fibroblasts, where it sustains NF-κB-driven inflammatory cytokine production [2]- Over 50% of solid tumors (e.g., 71% of pancreatic cancers), where it predicts poor prognosis [8] [10]

  • Critical Role in Pathogenic Loops: Pim-1 enables feed-forward loops that exacerbate disease:
  • In IPF: IL-6 → STAT3 → PIM1 transcription → Pim-1 phosphorylation of RelA/p65 → NF-κB activation → IL-6 secretion [2]
  • In cancer: Pim-1 stabilizes c-Myc, which transcriptionally upregulates PIM1, amplifying tumor growth [10]
  • Unique Targetability: The hinge region’s unique proline residue (Pro123) permits selective ATP-competitive inhibition without broad kinase interference [4] [10]. Preclinical studies confirm that inhibiting Pim-1:
  • Reduces SAHF and SASP in senescent IPF fibroblasts by >60% [2]
  • Suppresses T-cell proliferation (CFSE dilution) and activation (CD25 expression) in RA models [6]
  • Synergizes with chemotherapy in Pim-1-overexpressing tumors [10]

Table 3: Disease Associations of Pim-1 Kinase and Therapeutic Rationale

DiseaseOverexpression SiteKey Pathogenic MechanismIntervention Outcome
Idiopathic Pulmonary FibrosisLung fibroblastsNF-κB/IL-6 positive feedback↓ Cytokine secretion, ↓ senescence markers [2]
Rheumatoid ArthritisCD4+ T cellsT-cell hyperproliferation↓ CD25, ↓ Ki67 [6]
Triple-Negative Breast CancerTumor epitheliumSuppression of CDKN1A/CDKN2B↑ Chemosensitivity [8]

Properties

Product Name

TCS PIM-1 1

IUPAC Name

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile

Molecular Formula

C18H11BrN2O2

Molecular Weight

367.2 g/mol

InChI

InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23)

InChI Key

SVSYJTYGPLVUOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.